![molecular formula C17H19ClFNO3S2 B4569397 N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4569397.png)
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide
Overview
Description
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound featuring a combination of aromatic rings, halogen substituents, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This can be achieved by reacting 2-chloro-6-fluorotoluene with thionyl chloride under reflux conditions.
Synthesis of 2-chloro-6-fluorobenzyl sulfanyl intermediate: The 2-chloro-6-fluorobenzyl chloride is then reacted with sodium sulfide to form the corresponding sulfanyl derivative.
Coupling with ethylamine: The sulfanyl intermediate is then coupled with ethylamine under basic conditions to form the ethylsulfanyl derivative.
Formation of the final compound: The ethylsulfanyl derivative is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen substituents on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The sulfonamide group can inhibit certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The aromatic rings and halogen substituents can enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide
- N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methylbenzenesulfonamide
Uniqueness
The presence of both methoxy and methyl groups on the benzene ring, along with the specific arrangement of halogen substituents, makes N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide unique. This unique structure can lead to distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO3S2/c1-12-10-13(6-7-17(12)23-2)25(21,22)20-8-9-24-11-14-15(18)4-3-5-16(14)19/h3-7,10,20H,8-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPKYHRVDNEVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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